molecular formula C7H12O B2683299 2-(2-Cyclopropylethyl)oxirane CAS No. 1934443-70-5

2-(2-Cyclopropylethyl)oxirane

Cat. No.: B2683299
CAS No.: 1934443-70-5
M. Wt: 112.172
InChI Key: KILGRRVMDLCEQN-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethyl)oxirane is a chemical compound belonging to the class of epoxides, which are three-membered cyclic ethers. Epoxides are known for their high reactivity due to the ring strain in their three-membered ring structure. This compound is characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further connected to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Mechanism of Action

In accordance to both experimental and theoretical approaches, it is reasonable to suggest that amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Future Directions

Rotational spectroscopy of oxirane doubly deuterated at one C atom and studied its rotational spectrum in the laboratory for the first time between 120GHz and 1094GHz . The calculated rest frequencies were used to identify c -CD _2 CH _2 O tentatively in the interstellar medium in the Atacama Large Millimeter/submillimeter Array Protostellar Interferometric Line Survey (PILS) of the Class 0 protostellar system IRAS 16293 - 2422 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene is treated with a peracid, such as meta-chloroperoxybenzoic acid, to form the epoxide. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods: On an industrial scale, the production of epoxides, including this compound, can be achieved through the catalytic oxidation of alkenes. This process involves the use of metal catalysts, such as silver or titanium, and oxidizing agents like oxygen or hydrogen peroxide. The reaction is typically conducted under controlled temperature and pressure conditions to optimize yield and selectivity .

Properties

IUPAC Name

2-(2-cyclopropylethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6(1)3-4-7-5-8-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILGRRVMDLCEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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